Glycyl-leucyl-glycyl-glycine
Overview
Description
Glycyl-leucyl-glycyl-glycine is a tetrapeptide composed of glycine and leucine residues It is a small peptide that plays a significant role in various biochemical processes The peptide sequence is Gly-Leu-Gly-Gly, where glycine is the simplest amino acid, and leucine is a branched-chain amino acid
Scientific Research Applications
Glycyl-leucyl-glycyl-glycine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide bond formation, stability, and interactions.
Biology: Investigated for its role in protein folding, structure, and function. It serves as a substrate for studying enzyme kinetics and specificity.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of biomaterials, cosmetics, and food additives.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycyl-leucyl-glycyl-glycine can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions: Glycyl-leucyl-glycyl-glycine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes or acidic/basic conditions, resulting in the release of individual amino acids.
Oxidation: The peptide can be oxidized, particularly at the leucine residue, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target disulfide bonds if present in modified peptides.
Substitution: Amino acid residues can be substituted with other functional groups through chemical modifications.
Common Reagents and Conditions:
Hydrolysis: Enzymes like trypsin or pepsin, or acidic conditions using hydrochloric acid.
Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products Formed:
Hydrolysis: Glycine and leucine amino acids.
Oxidation: Carbonyl derivatives of leucine.
Reduction: Reduced forms of any disulfide bonds.
Substitution: Modified peptides with new functional groups.
Mechanism of Action
The mechanism of action of glycyl-leucyl-glycyl-glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to active sites of enzymes, influencing their activity and modulating biochemical pathways. The presence of glycine and leucine residues contributes to its structural flexibility and ability to form hydrogen bonds, which are crucial for its biological activity.
Comparison with Similar Compounds
Glycyl-glycyl-glycine: A tripeptide with similar structural properties but lacking the leucine residue.
Leucyl-glycyl-glycine: A tripeptide with a different sequence, affecting its biochemical properties.
Glycyl-leucyl-glycine: A tripeptide with one less glycine residue.
Comparison: Glycyl-leucyl-glycyl-glycine is unique due to its specific sequence, which imparts distinct structural and functional properties. The presence of leucine introduces hydrophobic interactions, influencing the peptide’s folding and stability. Compared to similar peptides, this compound may exhibit different enzymatic activities, binding affinities, and biological effects.
Properties
CAS No. |
7325-21-5 |
---|---|
Molecular Formula |
C12H22N4O5 |
Molecular Weight |
302.33 g/mol |
IUPAC Name |
2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C12H22N4O5/c1-7(2)3-8(16-9(17)4-13)12(21)15-5-10(18)14-6-11(19)20/h7-8H,3-6,13H2,1-2H3,(H,14,18)(H,15,21)(H,16,17)(H,19,20)/t8-/m0/s1 |
InChI Key |
OTEWWRBKGONZBW-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CN |
SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CN |
7325-21-5 | |
sequence |
GLGG |
Synonyms |
GLGG Gly-Leu-Gly-Gly glycyl-leucyl-glycyl-glycine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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